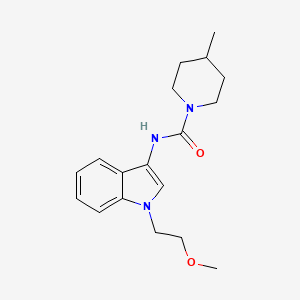

N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the formation of the piperidine ring, and the attachment of the carboxamide group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and piperidine rings would likely result in a rigid structure, while the methoxyethyl and carboxamide groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and piperidine rings, as well as the carboxamide group. The indole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The piperidine ring can act as a base or nucleophile in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups (like the carboxamide group) would influence properties like its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

- N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide is involved in chemical reactions such as aminocarbonylation, a process where piperidines like methyl pipecolinate and ethyl nipecotate are used as N-nucleophiles. These compounds participate in palladium-catalyzed reactions with iodobenzene and iodoalkenes, leading to the formation of carboxamides and ketocarboxamides (Takács et al., 2014).

Catalysis and Coupling Reactions

- The compound plays a role in Rh(III)-catalyzed selective coupling reactions. Specifically, it is involved in the coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, facilitating mild and efficient C-C and C-C/C-N bond formations, a crucial step in synthesizing diverse products (Zheng et al., 2014).

Antitumor Properties

- Derivatives of this compound exhibit potential as antitumor agents. Structure-activity relationship studies on such derivatives, particularly those with acridine monosubstituted derivatives, reveal significant antitumor activity, which varies depending on the position and nature of substituent groups on the acridine structure (Rewcastle et al., 1986).

Synthesis of N-Methoxy-N-methylamides

- The compound is also significant in the synthesis of N-methoxy-N-methylamides from carboxylic acids. This process involves reacting corresponding carboxylic acids with N,O-dimethylhydroxylamine hydrochloride, a step crucial in producing various N-methoxy-N-methylamides in high yields (Kim et al., 2003).

Selective Serotonin Receptor Agonism

- Indole derivatives, including this compound, have been studied as selective 5-HT(1A) receptor agonists. These compounds demonstrate significant affinity and specificity for the 5-HT(1A) receptor, which is essential in studies related to mood disorders (Heinrich et al., 2004).

Supramolecular Chemistry

- In the field of supramolecular chemistry, the compound contributes to the formation of novel organizational motifs. It participates in the formation of structures involving π-stacks surrounded by triple helical networks of hydrogen bonds, suggesting new modes of organization for some columnar liquid crystals (Lightfoot et al., 1999).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound, also known as N-[1-(2-methoxyethyl)-1H-indol-3-yl]-4-methylpiperidine-1-carboxamide, primarily targets the Lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme plays a crucial role in the formation of atherosclerotic plaques .

Mode of Action

The compound acts as an inhibitor of Lp-PLA2 . By inhibiting this enzyme, it prevents the formation of lysophosphatidylcholine, a component that contributes to the build-up of atherosclerotic plaques . This inhibition can be beneficial in the treatment of atherosclerosis .

Biochemical Pathways

The compound affects the biochemical pathway involving the Lp-PLA2 enzyme. This enzyme is associated with the formation of atherosclerotic plaques. By inhibiting Lp-PLA2, the compound disrupts this pathway, potentially reducing the risk of developing accelerated atherosclerosis and clinical cardiovascular events .

Pharmacokinetics

Similar compounds have shown that they are well-tolerated in non-human primates after chronic dosing . The plasma half-life of similar compounds is approximately 2-3 hours . The area under the concentration versus time curve and peak plasma concentration increase proportionally with dose .

Result of Action

The inhibition of Lp-PLA2 by the compound results in a decrease in the formation of atherosclerotic plaques . This could potentially lead to a reduced risk of cardiovascular events associated with atherosclerosis .

Eigenschaften

IUPAC Name |

N-[1-(2-methoxyethyl)indol-3-yl]-4-methylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-14-7-9-20(10-8-14)18(22)19-16-13-21(11-12-23-2)17-6-4-3-5-15(16)17/h3-6,13-14H,7-12H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDKYSUPBFUVNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)NC2=CN(C3=CC=CC=C32)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2831721.png)

![(Bicyclo[3.1.0]hexane-1-yl)acetic acid](/img/structure/B2831731.png)

![(2-chloro-5-methylsulfanylphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2831733.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-nitrobenzamide](/img/structure/B2831736.png)

![2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2831737.png)

![9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2831743.png)